molecular formula C14H8O8 B13031755 3,4,7,8-Naphthalene-tetracarboxylic

3,4,7,8-Naphthalene-tetracarboxylic

Cat. No.: B13031755
M. Wt: 304.21 g/mol
InChI Key: OBKARQMATMRWQZ-UHFFFAOYSA-N
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Description

Naphthalene-1,2,5,6-tetracarboxylic acid is an organic compound derived from naphthalene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of four carboxylic acid groups attached to the naphthalene ring system. It is a highly conjugated molecule, which makes it an interesting subject for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Naphthalene-1,2,5,6-tetracarboxylic acid can be synthesized through the oxidation of naphthalene derivatives. One common method involves the oxidation of pyrene using chromic acid and chlorine. The resulting tetrachloride is hydrolyzed to form enols, which tautomerize to the bis-dione. This intermediate is further oxidized to yield naphthalene-1,2,5,6-tetracarboxylic acid .

Industrial Production Methods

In industrial settings, the production of naphthalene-1,2,5,6-tetracarboxylic acid often involves large-scale oxidation processes. These processes utilize strong oxidizing agents and controlled reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial production to achieve efficient and cost-effective synthesis.

Chemical Reactions Analysis

Types of Reactions

Naphthalene-1,2,5,6-tetracarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the naphthalene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Chromic acid, chlorine, and other strong oxidizers are commonly used.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.

    Substitution Reagents: Halogens, nitrating agents, and sulfonating agents are used for substitution reactions.

Major Products

The major products formed from these reactions include various naphthalene derivatives with different functional groups, such as alcohols, halides, and nitro compounds. These products have diverse applications in organic synthesis and material science.

Scientific Research Applications

Naphthalene-1,2,5,6-tetracarboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of naphthalene-1,2,5,6-tetracarboxylic acid involves its interaction with various molecular targets and pathways. The compound’s highly conjugated structure allows it to participate in electron transfer reactions, making it an effective electron acceptor in organic electronic devices. Additionally, its carboxylic acid groups can form hydrogen bonds and coordinate with metal ions, influencing its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

  • Naphthalene-1,4,5,8-tetracarboxylic acid
  • Perylene-3,4,9,10-tetracarboxylic acid
  • Pyromellitic dianhydride

Uniqueness

Naphthalene-1,2,5,6-tetracarboxylic acid is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the synthesis of specialized organic materials and in applications requiring precise molecular interactions .

Properties

Molecular Formula

C14H8O8

Molecular Weight

304.21 g/mol

IUPAC Name

naphthalene-1,2,5,6-tetracarboxylic acid

InChI

InChI=1S/C14H8O8/c15-11(16)7-3-1-5-6(10(7)14(21)22)2-4-8(12(17)18)9(5)13(19)20/h1-4H,(H,15,16)(H,17,18)(H,19,20)(H,21,22)

InChI Key

OBKARQMATMRWQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C(=C(C=C2)C(=O)O)C(=O)O)C(=O)O)C(=O)O

Origin of Product

United States

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